molecular formula C9H8O3 B180507 5-Hydroxychroman-4-one CAS No. 13849-19-9

5-Hydroxychroman-4-one

Cat. No.: B180507
CAS No.: 13849-19-9
M. Wt: 164.16 g/mol
InChI Key: OFLNADCNQAQFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxychroman-4-one: is a heterocyclic compound that belongs to the class of chromanones. It is characterized by a benzene ring fused to a dihydropyranone ring, with a hydroxyl group attached to the fifth carbon atom. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxychroman-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate phenolic precursors. For instance, the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can be employed. The reaction typically requires heating in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-hydroxy-4-chromanone or 5-hydroxy-4-chromancarboxylic acid.

    Reduction: Formation of 5-hydroxy-4-chromanol.

    Substitution: Formation of halogenated derivatives such as 5-chloro- or 5-bromo-4-chromanone.

Scientific Research Applications

Chemistry: 5-Hydroxychroman-4-one serves as a valuable intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for developing anti-aging and neuroprotective agents.

Medicine: The compound exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections.

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the formulation of cosmetics and personal care products.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the hydroxyl group at the fifth position, resulting in different biological activities.

    Chromone: Contains a double bond between the second and third carbon atoms, leading to distinct chemical properties.

    Flavanone: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness: 5-Hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its reactivity and biological activity. This structural feature allows for the formation of hydrogen bonds, enhancing its interaction with biological targets and increasing its potential as a therapeutic agent.

Properties

IUPAC Name

5-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLNADCNQAQFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxychroman-4-one
Reactant of Route 2
5-Hydroxychroman-4-one
Reactant of Route 3
5-Hydroxychroman-4-one
Reactant of Route 4
5-Hydroxychroman-4-one
Reactant of Route 5
5-Hydroxychroman-4-one
Reactant of Route 6
5-Hydroxychroman-4-one
Customer
Q & A

Q1: What is the significance of the alkyl substituent position in the synthesis of 5-hydroxychroman-4-ones?

A1: Research indicates that the position of the alkyl substituent on the starting resorcinol molecule plays a crucial role in determining the regioselectivity of 2,2-dimethylchroman-4-one formation. [] When synthesizing these compounds from 5-alkyl-substituted resorcinols, the reaction can lead to either 2,2-dimethyl-5-hydroxychroman-4-one or 2,2-dimethyl-7-hydroxychroman-4-one. The specific isomer formed depends on the directing influence of the alkyl group during the Friedel-Crafts acylation step. []

Q2: How are 5-hydroxychroman-4-one derivatives characterized?

A2: Scientists utilize a combination of experimental and theoretical techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) and Proton (¹H) NMR, is instrumental in determining the structure. [] Researchers compare experimental chemical shifts with those predicted by theoretical calculations to confirm the compound's identity. Additionally, High-Performance Liquid Chromatography (HPLC) is used to analyze complex mixtures containing this compound derivatives, as demonstrated in the analysis of extracts from Scilla nervosa. [] This technique allows for the separation and identification of individual compounds within the mixture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.